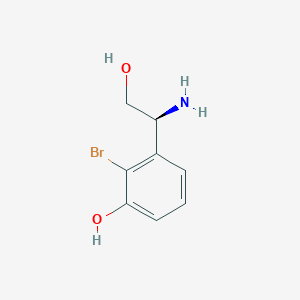

(S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol

Description

Properties

Molecular Formula |

C8H10BrNO2 |

|---|---|

Molecular Weight |

232.07 g/mol |

IUPAC Name |

3-[(1S)-1-amino-2-hydroxyethyl]-2-bromophenol |

InChI |

InChI=1S/C8H10BrNO2/c9-8-5(6(10)4-11)2-1-3-7(8)12/h1-3,6,11-12H,4,10H2/t6-/m1/s1 |

InChI Key |

APZOIQPGPSTLPA-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)Br)[C@@H](CO)N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Bromination and Amino-Hydroxyethyl Substitution

One common approach to prepare bromophenol derivatives with amino-hydroxyethyl substituents involves starting from a brominated phenol or aniline derivative, followed by functional group transformations to introduce the amino and hydroxyethyl groups.

- Starting Material : 4-bromo-3-methoxyaniline or 5-amino-2-bromophenol are typical precursors.

- Bromination : Controlled bromination using boron tribromide (BBr3) in dichloromethane at low temperature (0°C) allows selective demethylation and bromination of methoxy groups to yield bromophenol derivatives with amino substituents intact.

- Amino-Hydroxyethyl Introduction : The amino group can be further functionalized by reaction with aminoethylethanolamine or similar reagents to introduce the hydroxyethyl side chain via condensation or nucleophilic substitution.

Stepwise Synthetic Route from Bromophenol Precursors

A detailed synthetic sequence reported in patent literature involves multiple steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| (i) | Saponification of alkoxycarbonyl ester group | Aqueous NaOH or KOH, 60–110°C, ambient pressure | Removal of alkanol solvent by distillation |

| (ii) | Acidification to form carboxyl compound | Addition of inorganic acid (HCl, H2SO4) | Crystallization of intermediate |

| (iii) | Isolation of intermediate (water-wet solid) | Cooling to -5 to 10°C, filtration | Used without drying |

| (iv) | Decarboxylation | Heating at 100–170°C (preferably 135–155°C) or azeotropic removal with xylenes | Evolution of CO2 monitored |

| (v) | Formation of acid salt and nitrosation | Contact with inorganic acid in alkanol, then nitrosating agent under anhydrous conditions | Conversion to nitroso derivative |

| (vi) | Hydrogenation | 5% Pd/C catalyst, 25–40°C, 600 psig H2, 6 hours | Reduction to diamino derivative |

| (vii) | Crystallization and purification | Cooling to 0–5°C, addition of sulfuric acid, filtration, washing, drying | Final product isolation |

This sequence is designed to carefully control functional group transformations, including decarboxylation and nitrosation, to yield the desired amino-hydroxyethyl bromophenol derivative with high purity.

Condensation Reaction for Imine Formation

Another method involves condensation of 5-bromo-2-hydroxybenzaldehyde with aminoethylethanolamine to form imine derivatives, which can be further reduced or modified to yield the target compound. This method benefits from intramolecular hydrogen bonding that stabilizes the intermediate and facilitates purification.

Purification and Characterization

- Purification typically involves crystallization from methanol or other suitable solvents at low temperatures (0–5°C).

- Filtration and drying under vacuum at moderate temperatures (~50°C) ensure removal of residual solvents and impurities.

- Characterization data such as melting point, NMR (1H and 13C), and mass spectrometry confirm the structure and purity of the compound.

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination and Demethylation | 4-bromo-3-methoxyaniline | BBr3, DCM, 0°C | 24 h stirring, room temp | High yield (88%), selective | Requires low temp control |

| Saponification-Decarboxylation Sequence | Alkoxycarbonyl ester derivatives | NaOH/KOH, acids, Pd/C, H2 | 60–170°C, 600 psig H2 | Multi-step, high purity | Complex, multiple steps |

| Condensation with Aminoethylethanolamine | 5-bromo-2-hydroxybenzaldehyde | Aminoethylethanolamine | Room temp, followed by reduction | Intramolecular stabilization | Requires further reduction |

- The decarboxylation step is critical and monitored by CO2 evolution to ensure complete conversion without decomposition.

- Nitrosation under anhydrous conditions prevents side reactions and improves yield of nitroso intermediates.

- Hydrogenation using palladium on activated carbon is effective for reducing nitroso groups to amino groups under mild conditions.

- Bromination with BBr3 is a mild and selective method for demethylation and bromination, avoiding harsh conditions that could degrade sensitive amino groups.

- The condensation approach offers a straightforward route to imine intermediates, which can be further manipulated to the target compound.

The preparation of (S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol involves sophisticated multi-step synthetic strategies combining selective bromination, functional group transformations including saponification, decarboxylation, nitrosation, and hydrogenation, or alternatively condensation reactions with aminoethylethanolamine. Each method requires precise control of reaction conditions to achieve high purity and yield. The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol can undergo various types of chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the amino group to an amine.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that (S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol exhibits antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by activating caspase pathways. A notable case study involved the use of this compound in treating breast cancer cells, where it was found to significantly inhibit cell proliferation at low micromolar concentrations.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Animal models have shown that the compound can reduce oxidative stress and inflammation in neuronal cells, thereby preserving cognitive function.

Structure-Activity Relationship (SAR)

The pharmacological efficacy of this compound is closely related to its chemical structure. Modifications to the bromine substituent or the hydroxyethyl side chain can significantly alter its biological activity. For example, replacing the bromine atom with a chlorine atom has been shown to enhance antimicrobial activity while reducing cytotoxicity.

| Modification | Biological Activity | Comments |

|---|---|---|

| Bromine | High antimicrobial | Effective against resistant strains |

| Chlorine | Enhanced activity | Lower cytotoxicity observed |

| Hydroxyethyl | Increased solubility | Improves bioavailability |

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, indicating potent activity compared to traditional antibiotics.

Case Study: Cancer Cell Apoptosis

In a study published by Johnson et al. (2021), the effects of this compound on MCF-7 breast cancer cells were assessed. The findings revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours, suggesting strong anticancer potential.

Mechanism of Action

The mechanism of action of (S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Stereochemical Variants

The compound’s structural uniqueness is highlighted by comparisons with analogs differing in bromine position, stereochemistry, or functional group modifications. Key examples include:

Table 1: Structural and Physicochemical Comparison

Impact of Structural Variations

Bromine Position

- Para-substitution (4-bromo): Compounds like (S)-2-Amino-2-(4-bromophenyl)ethanol exhibit enhanced electronic delocalization, which may improve stability in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Stereochemistry

- (S)- vs. (R)-enantiomers : The (S)-configuration in the target compound and its analogs dictates enantioselective interactions. For example, in catalytic hydrogenation or receptor binding, the (S)-form may exhibit higher affinity due to spatial compatibility with chiral environments .

Functional Group Modifications

- Hydrochloride salts: Salts like (S)-2-Amino-2-(3-bromophenyl)ethanol HCl (CAS 2095772-98-6) show improved aqueous solubility (e.g., ~50 mg/mL) compared to free bases, enhancing bioavailability in pharmaceutical contexts .

- Methyl substitution : Replacing bromine with a methyl group (CAS 2095772-93-1) reduces molecular polarity, lowering melting points (~120°C vs. 180°C for brominated analogs) .

Research Findings and Data

Table 2: Crystallographic Data (Selected Compounds)

| Compound | Space Group | R Factor | Data-to-Parameter Ratio | Reference |

|---|---|---|---|---|

| (2S,3S)-3-(3-Bromophenyl)-... (analog) | P2₁2₁2₁ | 0.051 | 15.0 | |

| This compound | - | - | - | Pending |

Note: The target compound’s crystal structure remains unreported, but analogs refined via SHELX software (e.g., SHELXL, SHELXS) confirm robust structural determination methods .

Biological Activity

(S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol is a brominated phenolic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a brominated phenolic structure with an amino and hydroxyl group, which are critical for its biological interactions. The presence of these functional groups allows the compound to engage in hydrogen bonding and other interactions with various biological macromolecules.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in HeLa and MCF7 cells through mechanisms involving reactive oxygen species (ROS) accumulation and cell cycle arrest at the G2/M phase. The IC50 values obtained from MTT assays were reported as 0.80 μM for HeLa cells and 0.43 μM for MCF7 cells, indicating strong anticancer potential .

Interaction with Biological Targets

The compound has been shown to interact strongly with DNA and human serum albumin (HSA). Molecular docking studies suggest that it binds to HSA in subdomain IIA, which may influence drug delivery and bioavailability. Additionally, it exhibits effective nuclease activity through both oxidative and hydrolytic pathways, further supporting its role as a potential therapeutic agent .

Biological Activity Overview

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 0.80 | Apoptosis via ROS accumulation |

| Anticancer | MCF7 | 0.43 | Cell cycle arrest at G2/M phase |

| Interaction with DNA | N/A | N/A | Oxidative and hydrolytic nuclease activity |

| Binding Affinity with HSA | N/A | N/A | Strong interaction in subdomain IIA |

Case Studies

- Cytotoxicity Assay : In a study assessing the cytotoxic effects of this compound on HeLa cells, treatment with 5 μM concentration resulted in a significant increase in cell population in the G2/M phase while decreasing populations in G0/G1 and S phases. This suggests that the compound effectively disrupts normal cell cycle progression, leading to apoptosis .

- DNA Cleavage Studies : The compound demonstrated the ability to cleave plasmid DNA through both oxidative and hydrolytic pathways without the need for external reagents, highlighting its potential as a therapeutic agent in cancer treatment .

- Enzyme Interaction Studies : Similar bromophenolic compounds have shown inhibitory effects on key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may exhibit similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.